(1,2,4-Oxadiazol-3-yl)methanamine

Overview

Description

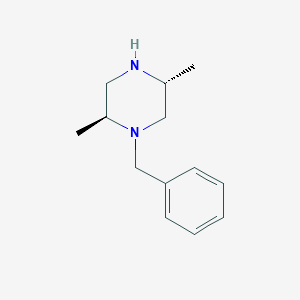

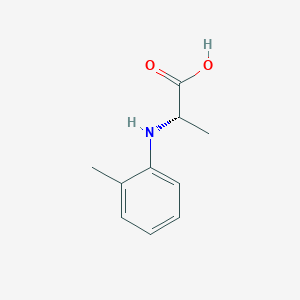

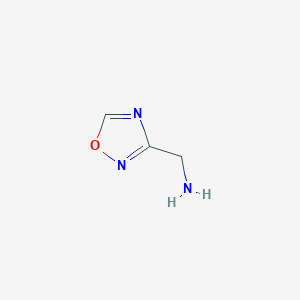

“(1,2,4-Oxadiazol-3-yl)methanamine” is a compound that belongs to the class of organic compounds known as oxadiazoles . The molecular weight of this compound is 99.09 . It is a derivative of the 1,2,4-oxadiazole, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been a focus of research in the field of energetic materials . The synthesis involves various methods and techniques, including the polyphosphoric acid condensation route and the tandem heterocyclization of furoxanylamidoximes with various aliphatic, aromatic, and heterocyclic carboxylic acid chlorides .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The InChI key for this compound is provided as PMGNTVSNOHHGFJ-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives have been studied extensively. These compounds have been found to exhibit various biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Physical and Chemical Properties Analysis

“this compound” is a solid compound . The compound’s SMILES string is Cl.NCc1ncon1 . It is classified under the category of Halogenated Heterocycles and Heterocyclic Building Blocks .

Scientific Research Applications

Synthesis and Characterization

- (1,2,4-Oxadiazol-3-yl)methanamine Compounds Synthesis : These compounds are synthesized through high-yielding reactions, such as the polyphosphoric acid condensation route. They are characterized spectroscopically using various techniques like UV-Vis, FTIR, DSC, NMR, and mass spectrometry (Shimoga, Shin, & Kim, 2018).

Biological Activities and Applications

- Anticancer Potential : Some derivatives of 1,2,4-oxadiazol-3-yl)methanamine show significant cytotoxicity against cancer cell lines. This indicates their potential as therapeutic agents in cancer treatment (Krishna, Bhargavi, & Krupadanam, 2018).

- Anticoagulant Activity : Certain derivatives demonstrate significant anticoagulant properties, which could be beneficial in therapies for blood clotting disorders (Iyer, Gurupadayya, Inturi, Sairam, & Pujar, 2016).

- Antimicrobial Properties : Some 1,2,4-oxadiazol-3-yl)methanamine derivatives have shown promising antibacterial properties against various bacterial strains, suggesting potential applications in treating bacterial infections (Kumar, Daniel, Kaki, Rao, & Krupadanam, 2016).

Material Science Applications

- Photochemical Behavior and Applications : The photochemical properties of these compounds have been explored, opening pathways to applications in materials science, particularly in heterocyclic synthesis and as functional materials (Pace, Buscemi, Piccionello, & Pibiri, 2015).

Mechanism of Action

Target of Action

Oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Mode of Action

It’s worth noting that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Biochemical Pathways

It has been demonstrated that 1,3,4-oxadiazole derivatives can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .

Result of Action

It has been shown that many oxadiazole derivatives exhibit a range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Action Environment

It has been suggested that the azide group in some oxadiazole derivatives can control the melting point and increase the energy of the compound, which might suggest some environmental stability .

Future Directions

The future directions in the research of 1,2,4-oxadiazole derivatives include the design and synthesis of energetic compounds with azido groups, which can control the melting point and increase the energy of the compound . There is also a growing interest in heterocyclic systems of this nature, and new methods of obtaining complex structures containing oxadiazole rings are being sought .

Biochemical Analysis

Biochemical Properties

(1,2,4-Oxadiazol-3-yl)methanamine has been found to exhibit a broad spectrum of biological activities. For instance, 1,2,4-oxadiazole derivatives have been shown to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani

Cellular Effects

The cellular effects of this compound are not well-documented. It’s worth noting that 1,2,4-oxadiazole derivatives have been shown to have antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which could suggest potential effects on cellular processes .

Molecular Mechanism

1,2,4-oxadiazole derivatives have been shown to act as competitive inhibitors in certain biochemical reactions

Metabolic Pathways

1,2,4-oxadiazole derivatives have been shown to be involved in the kynurenine pathway, leading to the biosynthesis of xanthurenic acid from 3-hydroxykynurenine .

Properties

IUPAC Name |

1,2,4-oxadiazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-1-3-5-2-7-6-3/h2H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYVSDKZZNSXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.